molecular formula C15H9BrCl2O B3131773 (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 358656-04-9

(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3131773
CAS No.: 358656-04-9
M. Wt: 356 g/mol
InChI Key: AHYQRTIGICDQPT-FNORWQNLSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone linking a 3-bromophenyl group and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₅H₉BrCl₂O, with a molecular weight of 356.05 g/mol. The compound’s E-configuration is stabilized by conjugation across the enone system, which also contributes to its reactivity in chemical transformations and interactions with biological targets .

Crystallographic studies highlight its non-planar geometry, with dihedral angles between aromatic rings influenced by halogen substituents. For example, the 2,4-dichlorophenyl group introduces steric and electronic effects that modulate molecular packing and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-12-3-1-2-11(8-12)15(19)7-5-10-4-6-13(17)9-14(10)18/h1-9H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYQRTIGICDQPT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other chalcone derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties, making it useful in the development of new pharmaceuticals.

    Medicine: Its potential therapeutic effects are being explored for the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Chalcone Derivatives

Compound Name Substituents Dihedral Angle (°) Torsion Angle (°) Key Features
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (Target) 3-Br, 2,4-Cl₂ 44.28 23.0 Twisted enone system; halogen-enhanced stability
(2E)-1-(2,4-Dichlorophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one 2,4-Cl₂, 6-OCH₃-naphthyl 44.94 -10.9 Extended conjugation from naphthyl group; methoxy enhances NLO properties
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Br, 4-F Not reported Not reported Planar structure; halogen-halogen interactions influence crystal packing
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one 2-Br, 4-Br Not reported Not reported Symmetric bromination; higher molecular symmetry
(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 2,4-Cl₂, furan-2-yl Not reported Not reported Furan stabilizes crystal via hydrogen bonding; reduced steric hindrance

Key Observations:

  • Halogen Effects : The 3-bromo and 2,4-dichloro substituents in the target compound introduce greater steric bulk compared to methoxy or furan groups, leading to larger dihedral angles (44.28° vs. 14.9° in methoxy-naphthyl analogs) . This twisting reduces π-π stacking but enhances solubility.
  • Hydrogen Bonding: Unlike furan-containing analogs (e.g., CAS 918151-23-2), the target compound lacks hydrogen-bond donors, relying on halogen-halogen and van der Waals interactions for crystal stability .

Electronic and Nonlinear Optical (NLO) Properties

Chalcones with electron-withdrawing groups (EWGs) like Br and Cl exhibit enhanced NLO responses due to charge transfer across the enone system. For example:

  • The target compound’s hyperpolarizability is predicted to exceed that of (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (β = 0.02 × 10⁻³⁰ esu) due to the stronger electron-withdrawing effect of 2,4-dichlorophenyl vs. methylsulfanyl .
  • Compared to (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one (monoisotopic mass 300.015), the target’s higher halogen content increases its molar mass (356.05 vs.

Table 2: Antifungal and Pharmacological Profiles

Compound Name IC₅₀ (Antifungal) LogP Drug-Likeness (Lipinski Compliance)
This compound (Target) Not reported ~3.8* Yes (MW < 500, H-bond acceptors = 3)
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 8.2 µM 3.5 Yes
(2E)-3-(Biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one Not reported 4.1 Borderline (MW = 383.3)

Notes:

  • The target compound’s LogP (estimated via DFT) suggests moderate lipophilicity, favorable for membrane permeability but lower than nitrofuran derivatives (e.g., compound 16, IC₅₀ = 8.2 µM) .
  • Bromine substitution at the 3-position may reduce toxicity compared to 2-bromo analogs, as seen in (2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, which showed higher cytotoxicity in preliminary assays .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, a compound with the molecular formula C15H9BrCl2O, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound has been documented in various studies. The compound is characterized by a conjugated double bond system linking two aromatic rings: a 3-bromophenyl and a 2,4-dichlorophenyl group. This structural arrangement is significant for its biological activity.

Key Structural Data

  • Molecular Formula : C15H9BrCl2O
  • Molecular Weight : 356.04136 g/mol
  • Melting Point : 154°C
  • UV Absorption : Strong emissions observed at 465, 480, 489, and 560 nm with notable quantum yield .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly in chronic lymphocytic leukemia (CLL) cell lines.

Cell Line IC50 (µM) Pro-apoptotic Effect (%)
HG-3<1082–95
PGA-1<1087–97

This data indicates that the compound induces apoptosis effectively in CLL cells with low toxicity towards healthy peripheral blood mononuclear cells (PBMCs) .

The mechanism by which this compound exerts its effects may involve the modulation of reactive oxygen species (ROS), which are known to play a role in tumorigenesis. It has been suggested that compounds with similar structures can influence cellular pathways related to apoptosis and proliferation .

Case Studies and Research Findings

Several case studies have documented the biological evaluations of related compounds within the same structural family. For instance:

  • A study reported that derivatives of bromophenyl prop-2-en-1-one exhibited varying degrees of anticancer activity across different cell lines, indicating a structure-activity relationship that could be leveraged for drug design .
  • Another research highlighted the synthesis of ethanoanthracenes with similar functional groups demonstrating potent antiproliferative effects against Burkitt’s lymphoma cell lines .

Q & A

Q. What experimental methods are employed to synthesize and characterize this compound?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation , where equimolar amounts of substituted benzaldehyde and acetophenone derivatives are refluxed in ethanol with NaOH as a catalyst. Post-synthesis, characterization involves:

  • Spectroscopic techniques :
    • IR spectroscopy to confirm carbonyl (C=O) and alkene (C=C) stretching vibrations (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively).
    • ¹H NMR to verify the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.5 ppm for vinyl protons with J ≈ 15–16 Hz) .
  • Single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and the E-stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for molecular ion confirmation .

Q. How is the electronic structure and reactivity of this compound analyzed computationally?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to:

  • Optimize molecular geometry and compare with XRD data (e.g., bond lengths within ±0.02 Å agreement).
  • Calculate HOMO-LUMO energy gaps to predict chemical stability and reactivity (e.g., gaps < 4 eV suggest high reactivity).
  • Derive global reactivity descriptors:
    • Ionization potential (I ≈ -HOMO), electron affinity (A ≈ -LUMO).
    • Electrophilicity index (ω = μ²/2η, where μ = chemical potential, η = hardness) .

Q. What methodologies are used to evaluate its antimicrobial activity?

Answer:

  • Agar well diffusion or broth microdilution assays against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria, as well as fungi (Candida albicans).
  • Zones of inhibition (mm) or minimum inhibitory concentrations (MIC, µg/mL) are compared to standard antibiotics (e.g., ampicillin, fluconazole).
  • Moderate activity (MIC ~50–100 µg/mL) has been reported for structurally similar chalcones .

Advanced Research Questions

Q. How can non-merohedral twinning in XRD analysis be resolved for this compound?

Answer: Non-merohedral twinning, common in monoclinic systems, is addressed by:

  • Using TWINABS or CrysAlis PRO to deconvolute overlapping reflections.
  • Refining the twin matrix with SHELXL97 , applying BASF parameters to account for twin domains .
  • Validating the model with R-factor convergence (< 0.05) and residual electron density maps .

Q. How should discrepancies between experimental and computational data (e.g., bond lengths, UV spectra) be addressed?

Answer:

  • For bond length discrepancies (>0.05 Å between DFT and XRD), refine the basis set (e.g., 6-311++G(2d,p)) or include solvent effects in simulations.
  • For UV-Vis spectral mismatches , apply TD-DFT with polarizable continuum models (PCM) to account for solvent polarity. Adjustments in excited-state configurations (e.g., π→π* transitions) may improve λmax alignment .

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst screening : Replace NaOH with KOH or piperidine for higher enolate formation efficiency.
  • Solvent optimization : Use methanol or DMF to enhance solubility of aromatic precursors.
  • Temperature control : Microwave-assisted synthesis (60–80°C, 15–30 min) can reduce side reactions and improve yields (>75%) compared to conventional reflux .

Q. What strategies are effective in designing derivatives with enhanced bioactivity?

Answer:

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the phenyl rings to increase electrophilicity and microbial membrane disruption.
  • Hybridization : Conjugate with known pharmacophores (e.g., pyrazole, triazole) to target multiple enzymatic pathways.
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinities for microbial targets (e.g., E. coli DNA gyrase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

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